ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a furan ring, an indole core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indole rings can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan ring but has a different core structure.
N-(Pyridin-2-yl)furan-2-carboxamide: Similar furan and pyridine components but lacks the indole core.
Uniqueness
ETHYL 5-(FURAN-2-CARBONYLOXY)-2-METHYL-1-(PROPAN-2-YL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of a furan ring, an indole core, and various functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-5-24-20(23)18-13(4)21(12(2)3)16-9-8-14(11-15(16)18)26-19(22)17-7-6-10-25-17/h6-12H,5H2,1-4H3 |
InChI Key |
XWNAJKFODLOFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(C)C)C |
Origin of Product |
United States |
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